3-Azidosulfonylbenzoic acid

Description

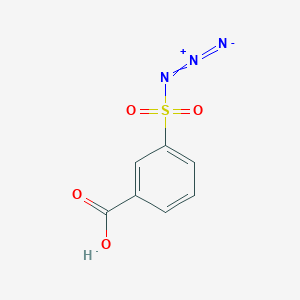

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-azidosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNPNQZOGITHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385221 | |

| Record name | 3-Azidosulfonylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15980-11-7 | |

| Record name | 3-(Azidosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15980-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azidosulfonylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015980117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azidosulfonylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-azidosulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development for 3 Azidosulfonylbenzoic Acid

Precursor-Based Synthesis Routes

The most common and well-documented approaches for synthesizing 3-Azidosulfonylbenzoic acid begin with readily available precursors. These routes are favored for their predictability and the ability to control reaction conditions to achieve high purity and yield. The two primary strategies involve the use of 3-Chlorosulfonylbenzoic acid as a direct precursor and the sequential sulfonation and azidation of benzoic acid derivatives.

A robust and direct method for preparing this compound involves the use of 3-Chlorosulfonylbenzoic acid. This precursor contains the necessary sulfonyl group, which can be readily converted to the desired sulfonyl azide (B81097) functionality. The synthesis of the 3-Chlorosulfonylbenzoic acid precursor itself is a critical first step. It is typically prepared by the reaction of benzoic acid with an excess of chlorosulfonic acid. semanticscholar.orggoogle.com Thionyl chloride may also be used in conjunction with chlorosulfonic acid to improve the yield and facilitate the reaction. google.com The reaction involves heating the mixture, followed by careful quenching in ice water to precipitate the product. google.com A patent describes a high-yield synthesis, as detailed in the table below. google.com

| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Temperature | Yield | Purity (as dry material) |

|---|---|---|---|---|---|

| Benzoic acid (1.0 mol) | Chlorosulfonic acid (3.0 mol) | Thionyl chloride (1.0 mol) | Heated to 120°C, then 70-80°C | 94.7% | Not specified, water content 10% |

With the 3-Chlorosulfonylbenzoic acid precursor in hand, the central transformation is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride group. The chloride ion is an excellent leaving group, making the sulfonyl group susceptible to attack by strong nucleophiles. The azide ion (N₃⁻) is an exceptionally effective nucleophile for this purpose, readily displacing the chloride to form the sulfonyl azide. masterorganicchemistry.com

Synthesis from 3-Chlorosulfonylbenzoic Acid Precursors

Nucleophilic Substitution Reactions with Azide Sources

Utilization of Sodium Azide (NaN₃)

Sodium azide (NaN₃) is the most commonly employed source for the azide nucleophile in this synthesis. masterorganicchemistry.com It is an inexpensive, stable, and readily available salt. The reaction involves dissolving 3-Chlorosulfonylbenzoic acid in a suitable solvent and treating it with sodium azide. The azide ion attacks the electrophilic sulfur atom, leading to the formation of this compound and sodium chloride as a byproduct. masterorganicchemistry.comresearchgate.net This reaction is a standard and efficient method for converting sulfonyl chlorides to sulfonyl azides. researchgate.net

Optimization of Solvent Systems (e.g., Dimethylformamide, Acetonitrile)

The choice of solvent is critical for the success of the nucleophilic substitution reaction. The ideal solvent must dissolve both the organic substrate (3-Chlorosulfonylbenzoic acid) and the inorganic azide salt (sodium azide) to a sufficient extent to allow the reaction to proceed efficiently. Polar aprotic solvents are generally preferred for SN2-type reactions involving anionic nucleophiles. masterorganicchemistry.com

Dimethylformamide (DMF) and Acetonitrile (B52724) (CH₃CN) are excellent choices as they possess high dielectric constants that help to dissolve ionic salts like sodium azide while also effectively solvating the organic precursor. masterorganicchemistry.com

Acetone has also been successfully used as a solvent for the conversion of related chlorosulfonyl compounds to their corresponding azides, demonstrating its utility in this class of reactions. researchgate.net

The optimization of the solvent system aims to maximize the reaction rate and yield by ensuring all reactants are in the solution phase. The following table illustrates the conceptual impact of solvent choice on reaction outcomes based on general principles of nucleophilic substitution.

| Solvent | Solvent Type | Expected Reactant Solubility | Relative Reaction Rate | Notes |

|---|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Good | High | Effectively dissolves NaN₃ and the organic substrate. masterorganicchemistry.com |

| Acetonitrile | Polar Aprotic | Moderate-Good | High | A common choice for SN2 reactions with azide salts. masterorganicchemistry.com |

| Acetone | Polar Aprotic | Moderate | Moderate | Proven effective in similar syntheses. researchgate.net |

| Water | Polar Protic | Variable | Low | Risk of hydrolysis of the sulfonyl chloride precursor. |

Temperature Control for Reaction Efficiency

Temperature is a crucial parameter that must be carefully controlled to ensure both reaction efficiency and safety. While heating can increase the reaction rate, excessive temperatures can lead to the decomposition of the thermally sensitive sulfonyl azide product. Conversely, temperatures that are too low may result in impractically slow reaction times. Precise temperature control is essential for achieving optimal yields; in the synthesis of a similar compound, 4-carboxybenzenesulfonazide (B102738), maintaining a specific temperature was critical to avoid a drastic drop in yield from over 95% to just 10%. The optimal temperature is typically determined empirically for the specific substrate and solvent system but often ranges from room temperature to mildly elevated temperatures.

An alternative strategy to synthesize this compound involves a two-step process starting from benzoic acid. This route first introduces the sulfonic acid group onto the benzene (B151609) ring, followed by conversion to the sulfonyl azide.

The initial step is the sulfonation of benzoic acid. This is typically achieved by reacting benzoic acid with oleum (B3057394) (fuming sulfuric acid) at elevated temperatures. google.com This electrophilic aromatic substitution reaction introduces a sulfonic acid (-SO₃H) group at the meta-position to yield 3-sulfobenzoic acid.

The subsequent step involves converting the sulfonic acid group into a sulfonyl azide. A direct conversion can be achieved using a reagent system such as triphenylphosphine (B44618) (PPh₃), trichloroisocyanuric acid (TCCA), and sodium azide (NaN₃) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net This method provides a direct pathway from sulfonic acids to sulfonyl azides under mild conditions and can produce excellent yields. researchgate.net This route avoids the isolation of the often hydrolytically unstable sulfonyl chloride intermediate.

Sulfonation and Azidation of Benzoic Acid Derivatives

Controlled pH Conditions in Azidation Reactions

Control of pH is a paramount consideration in the azidation of 3-(chlorosulfonyl)benzoic acid. The presence of the carboxylic acid group on the benzene ring introduces inherent acidity to the starting material. The reaction conditions must be managed to prevent the protonation of the azide nucleophile, which would significantly reduce its reactivity.

More critically, acidic conditions pose a severe safety hazard. The combination of sodium azide with acids leads to the formation of hydrazoic acid (HN₃) acs.orgchimia.ch. Hydrazoic acid is not only acutely toxic but also a powerful and unstable explosive, making its formation in the reaction vessel highly undesirable acs.orgchimia.chacs.org. Industrial processes involving azides often implement strict measures to maintain basic conditions to completely avoid the generation of this hazardous substance chimia.chresearchgate.net.

Furthermore, the sulfonyl chloride functional group is susceptible to hydrolysis, which would yield the corresponding and unreactive 3-sulfobenzoic acid. While specific hydrolysis kinetics for 3-(chlorosulfonyl)benzoic acid are not widely reported, the use of a basic environment, such as pyridine, has been noted in similar reactions to neutralize any acid formed and prevent unwanted hydrolysis of the sulfonyl chloride group nih.govacs.org. Therefore, maintaining a neutral to slightly basic pH is crucial for maximizing product yield by preventing substrate degradation and for ensuring the safety of the procedure by inhibiting the formation of hydrazoic acid.

Impact of Reaction Conditions on Purity and Yield

The purity and yield of this compound are directly influenced by several key reaction conditions, including solvent choice, temperature, and reaction time. The reaction involves a polar ionic salt (sodium azide) and a more nonpolar organic substrate, which can create solubility challenges tandfonline.com.

Solvent Selection: The choice of solvent is critical for facilitating the interaction between the reactants. While biphasic systems using solvents like acetone/water or DME/H₂O are common, they can be troublesome tandfonline.com. Research has shown that Poly(ethylene glycol) 400 (PEG-400) serves as a highly efficient and environmentally benign reaction medium for the synthesis of various sulfonyl azides from their corresponding sulfonyl chlorides tandfonline.comresearchgate.net. In this medium, the reaction proceeds smoothly at room temperature, often without the need for an additional catalyst, affording excellent yields in short time frames tandfonline.com.

Temperature and Time: The azidation is typically conducted under mild temperature conditions, often at room temperature, to prevent the thermal decomposition of the energetic sulfonyl azide product tandfonline.comacs.orgacs.orgnih.gov. In an optimized medium like PEG-400, reactions can reach completion in as little as 10 to 40 minutes tandfonline.com. The following table summarizes findings from a study on the synthesis of various sulfonyl azides, illustrating the impact of the reaction medium.

| Entry | Sulfonyl Chloride Substrate | Time (mins) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Benzenesulfonyl chloride | 10 | 96 | tandfonline.com |

| 2 | 4-Methylbenzenesulfonyl chloride | 10 | 97 | tandfonline.com |

| 3 | 4-Methoxybenzenesulfonyl chloride | 10 | 95 | tandfonline.com |

| 4 | 4-Nitrobenzenesulfonyl chloride | 30 | 95 | tandfonline.com |

| 5 | 2-Nitrobenzenesulfonyl chloride | 40 | 85 | tandfonline.com |

| 6 | 4-Acetamidobenzenesulfonyl chloride | 10 | 93 | tandfonline.com |

Data derived from a study on sulfonyl azide synthesis in PEG-400 at room temperature. tandfonline.com

Workup and Purification: A significant advantage of using PEG-400 is the simplified product isolation. The reaction mixture can be poured into water, and the pure sulfonyl azide product is then extracted with a solvent like diethyl ether, often in excellent yield and high purity without the need for column chromatography tandfonline.comresearchgate.net.

Advanced Synthetic Approaches

To address the inherent safety risks and improve efficiency, advanced synthetic methodologies are being explored for the preparation of sulfonyl azides.

Exploration of Continuous Flow Reactor Methodologies

Continuous flow processing represents a significant advancement in the synthesis of energetic compounds like sulfonyl azides nih.govresearchgate.net. This technology offers substantial safety benefits by minimizing the volume of hazardous material present at any given moment. Instead of large-scale batches, reactants are mixed in a small, controlled reactor volume, and the product is generated continuously. This approach drastically reduces the risk associated with potential thermal runaway or accidental detonation umn.edu.

Protocols for the generation of tosyl azide, a structurally related compound, have been successfully developed in continuous flow systems nih.govacs.orgacs.org. A particularly innovative approach utilizes a packed bed of a solid-supported azide resin. The sulfonyl chloride solution is passed through the column, where the azidation reaction occurs, generating a stream of the sulfonyl azide product that can be used immediately in a subsequent reaction—a process known as telescoping nih.govresearchgate.netacs.org. This method provides an even greater level of safety by avoiding the direct handling of solid sodium azide nih.gov. Flow chemistry has also been applied to the synthesis of the sulfonyl chloride precursors themselves, improving control over these often highly exothermic reactions rsc.org.

Catalyst Development for Enhanced Synthesis

While the nucleophilic substitution of sulfonyl chlorides with sodium azide can proceed efficiently without a catalyst in an optimized solvent system tandfonline.com, catalysis can play a role in overcoming specific challenges. In heterogeneous reaction systems where the sulfonyl chloride and sodium azide are not mutually soluble, phase-transfer catalysis is a well-established strategy to improve reaction rates and yields tandfonline.com. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the azide anion from the aqueous or solid phase into the organic phase where the reaction occurs.

However, for the synthesis of this compound, the development has focused more on the use of advanced reaction media that can solubilize both components, such as PEG-400, thereby precluding the need for an additional catalyst tandfonline.com.

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound introduces significant challenges, primarily centered around safety and process control.

Safety and Hazard Management:

Thermal Stability: Aryl sulfonyl azides are energetic compounds that can decompose exothermically and, in some cases, explosively acs.orgacs.orgnih.gov. The average enthalpy of decomposition for sulfonyl azides is approximately -201 kJ/mol, indicating a significant energy release potential acs.orgnih.gov. Thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is essential to define safe operating temperatures and prevent thermal runaway.

Hydrazoic Acid Avoidance: As discussed previously, the formation of highly explosive and toxic hydrazoic acid is a primary risk. Industrial-scale processes must incorporate robust engineering controls to ensure that acidic conditions are never encountered when sodium azide is present acs.orgchimia.ch.

Handling of Reagents and Products: Sodium azide is a highly toxic substance, and the final azide product is potentially explosive. Strict handling protocols, appropriate personal protective equipment, and containment strategies are required.

Process Engineering and Control:

Heat Management: The azidation reaction is exothermic. On a large scale, efficient heat removal is critical to maintain temperature control and prevent decomposition of the product. Poor mixing in large reactors can lead to the formation of localized hot spots, increasing the risk of an uncontrolled reaction umn.edu.

Continuous Flow Manufacturing: Due to the inherent hazards, continuous flow processing is a highly attractive option for the industrial synthesis of sulfonyl azides nih.govresearchgate.net. This approach aligns with the principles of process intensification and inherently safer design by minimizing the quantity of hazardous material at any time.

Waste Disposal: The process generates aqueous waste streams that may contain residual, toxic sodium azide. These streams must be treated and disposed of in accordance with environmental regulations. Incineration has been noted as a viable method for the disposal of azide-containing wastewater chimia.chresearchgate.net.

Chemical Reactivity and Mechanistic Investigations of 3 Azidosulfonylbenzoic Acid

Azido (B1232118) Group (-N₃) Reactivity

The azido group in aryl sulfonyl azides, such as 3-Azidosulfonylbenzoic acid, is a versatile functional group. Its reactivity is characterized by two main pathways: participation in cycloaddition reactions as a 1,3-dipole and, to a lesser extent, involvement in reactions where the azido group may be displaced. The electron-withdrawing nature of the adjacent sulfonyl group significantly influences this reactivity profile.

Nucleophilic Substitution Reactions Involving the Azido Moiety

Nucleophilic substitution reactions where the azido group (-N₃) on a sulfonyl center acts as a leaving group are not commonly reported in the literature. In the case of aryl sulfonyl azides, the sulfur atom of the sulfonyl group is the primary electrophilic center. Nucleophilic attack generally occurs at this sulfur atom rather than at the nitrogen atom to which it is attached.

The S-N bond in a sulfonyl azide (B81097) is polarized, but the azido group itself is a relatively stable moiety. Reactions that involve the cleavage of this S-N bond typically proceed through mechanisms other than direct nucleophilic displacement of the N₃ group. For instance, some transformations of arylsulfonamides involve nucleophilic substitution at the nitrogen atom, but these are distinct from reactions displacing an entire azido group nih.gov. In contrast to alkyl or acyl halides where nucleophilic substitution is a cornerstone of their chemistry, sulfonyl azides are primarily utilized for their ability to undergo cycloadditions or act as diazo-transfer reagents.

Cycloaddition Reactions of the Azido Group

The most prominent and widely exploited reactivity of the azido group in compounds like this compound is its participation in 1,3-dipolar cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition, particularly its copper(I)-catalyzed variant, provides a powerful method for the synthesis of five-membered heterocyclic rings.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition that unites an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole beilstein-journals.orgitmedicalteam.plwikipedia.orgnih.gov. While the uncatalyzed thermal reaction often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed process proceeds under mild conditions with high fidelity wikipedia.orgnih.gov. Sulfonyl azides, including aromatic derivatives like this compound, are competent substrates for this transformation.

In the CuAAC reaction, a sulfonyl azide reacts with a terminal alkyne to produce a 1-sulfonyl-1,2,3-triazole. This reaction is of significant interest as the resulting N-sulfonylated triazoles are themselves valuable synthetic intermediates nih.gov. The electron-withdrawing sulfonyl group weakens the N1-N2 bond of the triazole ring, making these compounds precursors to reactive azavinyl carbenes nih.gov.

Mechanistic studies indicate that the reaction proceeds through a copper acetylide intermediate, which then reacts with the sulfonyl azide nih.gov. The lability of the initially formed N-sulfonyl triazolyl copper intermediate can sometimes lead to alternative products, such as ketenimines, especially when nucleophiles like amines or alcohols are present nih.gov. However, careful selection of reaction conditions allows for the efficient and selective synthesis of the 1-sulfonyl-1,2,3-triazole products nih.gov.

The table below illustrates the scope of the CuAAC reaction with various sulfonyl azides and alkynes, which is analogous to the expected reactivity of this compound.

| Sulfonyl Azide | Alkyne | Product | Yield (%) | Reference |

| Tosyl azide | Phenylacetylene | 1-(Tosyl)-4-phenyl-1H-1,2,3-triazole | 95 | nih.gov |

| Tosyl azide | 1-Octyne | 1-(Tosyl)-4-hexyl-1H-1,2,3-triazole | 89 | nih.gov |

| Tosyl azide | 3,3-Dimethyl-1-butyne | 1-(Tosyl)-4-(tert-butyl)-1H-1,2,3-triazole | 93 | nih.gov |

| Tosyl azide | Ethyl ethynyl (B1212043) ether | 1-(Tosyl)-4-ethoxy-1H-1,2,3-triazole | 81 | nih.gov |

| 4-Nitrobenzenesulfonyl azide | Phenylacetylene | 1-(4-Nitrobenzenesulfonyl)-4-phenyl-1H-1,2,3-triazole | 92 | nih.gov |

The success of the CuAAC reaction hinges on the use of a copper(I) catalyst. The catalytically active Cu(I) species can be introduced directly using salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr), or generated in situ from the reduction of a copper(II) salt, most commonly copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate (B8700270) itmedicalteam.plwikipedia.org. The in situ generation method is robust and widely used, as it is tolerant of a variety of functional groups and can often be performed in aqueous media beilstein-journals.org.

The choice of catalyst, ligand, and solvent can significantly influence the reaction outcome, particularly with electron-deficient sulfonyl azides nih.gov. While standard CuAAC conditions can be effective, specialized catalysts have been developed to improve yields and selectivity for the formation of 1-sulfonyl triazoles. For example, copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been identified as a highly effective, bench-stable catalyst that works well at room temperature in both anhydrous and aqueous environments, minimizing the formation of rearrangement byproducts nih.gov.

The presence of ligands can accelerate the reaction and stabilize the Cu(I) oxidation state. Ligands such as tris(triazolylmethyl)amine are common, though their binding strength and the accessibility of coordination sites on the copper center are crucial for catalytic activity nih.gov. The presence of a carboxylic acid group, as in this compound, may even play a role in promoting the catalytic cycle nih.gov.

The reaction can be performed in a wide range of organic solvents, including dichloromethane (B109758) (DCM), toluene, and dimethyl sulfoxide (B87167) (DMSO), as well as in mixtures of water with co-solvents like t-butanol or ethanol (B145695) beilstein-journals.orgitmedicalteam.plnih.gov. The choice of solvent often depends on the solubility of the substrates and the specific catalytic system employed.

The following table summarizes various catalytic systems used for the CuAAC of azides with alkynes.

| Copper Source | Reducing Agent / Ligand | Typical Solvents | Key Features | Reference |

| CuSO₄·5H₂O | Sodium Ascorbate | H₂O/t-BuOH, H₂O/EtOH | Standard, robust, tolerates many functional groups. | itmedicalteam.pl |

| CuI | None or Amine Ligand | DMSO, Toluene | Used directly, often requires inert atmosphere. | organic-chemistry.org |

| CuTC | None | CH₂Cl₂, H₂O | Highly effective for sulfonyl azides, minimizes side reactions. | nih.gov |

| Cu/C (Copper-on-charcoal) | None | DCM | Heterogeneous catalyst, suitable for flow chemistry. | nih.gov |

| [Cu(PPh₃)₂]NO₃ | None | Toluene, Water | Effective at low catalyst loadings. | beilstein-journals.org |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Huisgen Cycloaddition

Reduction Reactions of the Azido Group

The azido group is readily reduced to a primary amine, a transformation of significant synthetic utility.

Catalytic hydrogenation is a common and efficient method for the reduction of azides to their corresponding amines. For this compound, this reaction would involve treatment with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This would selectively reduce the azido group to an amine, yielding 3-(aminosulfonyl)benzoic acid.

However, the presence of the benzoic acid moiety introduces the possibility of concurrent hydrogenation of the aromatic ring, depending on the choice of catalyst and reaction conditions. While Pd/C is generally selective for the hydrogenation of other functional groups over the aromatic ring of benzoic acid, more active catalysts like ruthenium (Ru) can promote the hydrogenation of both the aromatic ring and the carboxylic group researchgate.netcabidigitallibrary.org.

Table 2: Potential Products of Catalytic Hydrogenation of this compound

| Catalyst | Primary Product(s) | Notes |

| 5% Pd/C | 3-(Aminosulfonyl)benzoic acid | Selective for azide reduction. researchgate.net |

| 5% Ru/C | 3-(Aminosulfonyl)cyclohexanecarboxylic acid | Hydrogenation of both the azide and the aromatic ring. researchgate.netcabidigitallibrary.org |

| Rh/C | 3-(Aminosulfonyl)cyclohexanecarboxylic acid | High activity for aromatic ring hydrogenation. mdpi.com |

| Pt/TiO₂ | 3-(Aminosulfonyl)benzoic acid or 3-(Aminosulfonyl)cyclohexanecarboxylic acid | Activity and selectivity can be tuned. nih.gov |

Several other reagents can be employed for the reduction of the azido group in this compound, offering different levels of chemoselectivity. These include:

Staudinger Reduction: This reaction involves the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an aza-ylide intermediate, which is then hydrolyzed to the amine and the corresponding phosphine oxide.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are effective for reducing azides to amines. However, LiAlH₄ would also reduce the carboxylic acid to an alcohol, leading to (3-(aminosulfonyl)phenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and can be used for the chemoselective reduction of azides in the presence of other functional groups sigmaaldrich.com.

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C. It offers a milder alternative to using hydrogen gas.

Sulfonyl Group (-SO₂) Reactivity

The sulfonyl group in this compound is generally considered to be a stable and relatively unreactive functionality under many reaction conditions. Its primary role is often as a strong electron-withdrawing group, which influences the reactivity of the attached azido group and the aromatic ring.

The sulfur atom of the sulfonyl group is at a high oxidation state (+6) and is sterically hindered, making it resistant to nucleophilic attack. However, under certain conditions, the sulfonyl group can be involved in reactions. For instance, the sulfonyl group can be removed from heterocyclic products formed in cycloaddition reactions, which demonstrates its utility as a removable activating group nih.govscispace.com. While specific studies on the reactivity of the sulfonyl group in this compound are scarce, it is expected to exhibit the typical stability of aryl sulfonyl derivatives. Reactions involving the cleavage of the C-S or S-N bonds would likely require harsh reaction conditions.

Participation in Sulfate Transfer Processes

Aryl sulfonyl azides are known to be effective reagents in sulfate transfer reactions, although the direct participation of this compound in such processes is not explicitly detailed. The sulfonyl azide moiety can act as a precursor to a reactive sulfonyl nitrene intermediate upon thermal or photochemical decomposition, which can then be trapped by various nucleophiles. However, a more common pathway for sulfonyl azides in synthetic chemistry involves their use as diazo-transfer reagents or in cycloaddition reactions.

In the context of group transfer, sulfamoyl azides, which are structurally related, can be generated from secondary amines and a sulfonyl azide transfer agent. This suggests that the azidosulfonyl group of this compound could potentially participate in the transfer of the sulfonyl azide moiety under appropriate conditions.

Electrophilic Nature of the Sulfonyl Center

The sulfur atom in the azidosulfonyl group of this compound is highly electrophilic. This is due to the strong electron-withdrawing nature of the two oxygen atoms and the azide group attached to it. This electrophilicity makes the sulfonyl center susceptible to attack by nucleophiles.

Aryl sulfonyl isocyanates, which can be conceptually related to sulfonyl azides, are known to be potent electrophiles that readily react with a variety of nucleophiles. Similarly, aryl sulfonyl fluorides and arylfluorosulfates are utilized as electrophilic probes for covalent protein labeling, highlighting the reactivity of the sulfonyl center. The presence of the electron-withdrawing carboxylic acid group in the meta position of this compound is expected to further enhance the electrophilic character of the sulfonyl sulfur, making it more reactive towards nucleophilic attack compared to unsubstituted benzenesulfonyl azide.

Carboxylic Acid Group (-COOH) Reactivity

The carboxylic acid group of this compound exhibits typical reactions of aromatic carboxylic acids, although its reactivity is modulated by the strongly electron-withdrawing azidosulfonyl group. This group enhances the acidity of the carboxylic acid, making the carboxylate a better leaving group and potentially facilitating reactions at the carbonyl carbon.

Amide Formation

The carboxylic acid functionality of this compound can be converted to an amide by reaction with a primary or secondary amine. Direct condensation of the carboxylic acid and amine is often inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first.

Common methods for amide formation include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive derivative like an acyl chloride. Research has shown that benzoic acids bearing strong electron-withdrawing groups can be successfully converted into amides. For instance, 4-nitrobenzoic acid reacts efficiently with amines in the presence of a copper catalyst. The electron-withdrawing nature of the azidosulfonyl group in this compound is anticipated to facilitate amide bond formation, particularly when using activating agents.

Table 2: Examples of Amide Formation from Substituted Benzoic Acids

| Carboxylic Acid | Amine | Coupling Method | Product | Yield (%) |

|---|---|---|---|---|

| 4-Nitrobenzoic acid | Aniline (B41778) | Isothiocyanate activation | N-phenyl-4-nitrobenzamide | 74 |

| Benzoic acids with EWG | Various amines | Trimethylsilyl azide | Corresponding amides | Good to Excellent |

Note: This table provides examples for benzoic acids with electron-withdrawing groups (EWG) to infer the reactivity of this compound.

Acid Halide Formation

This compound can be converted to its corresponding acid halide, most commonly an acid chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. Acid halides are highly reactive intermediates that are valuable in the synthesis of esters, amides, and other carboxylic acid derivatives.

The general reaction for the formation of an acyl chloride from a carboxylic acid is:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Given that benzoic acid and its derivatives readily undergo this transformation, it is expected that this compound will react similarly to yield 3-azidosulfonylbenzoyl chloride.

Interplay and Chemoselectivity of Functional Groups

The presence of two distinct and reactive functional groups, the azidosulfonyl and the carboxylic acid, on the same aromatic ring in this compound raises important questions of chemoselectivity. The choice of reagents and reaction conditions will determine which functional group reacts preferentially.

Reactions at the Carboxylic Acid: Reagents that specifically target carboxylic acids, such as those used for esterification or amide formation under relatively mild conditions, are likely to leave the azidosulfonyl group intact. For example, DCC-mediated amide coupling or esterification using an alcohol and a catalytic amount of acid at moderate temperatures would likely favor reaction at the -COOH group.

Reactions at the Azidosulfonyl Group: The azide moiety is known to participate in specific reactions such as "click chemistry" (Huisgen 1,3-dipolar cycloaddition with alkynes) and Staudinger reactions with phosphines. These reactions are typically highly selective for the azide and would not be expected to react with the carboxylic acid group. For instance, the isomer 4-carboxybenzenesulfonazide (B102738) is listed as a reactant for click chemistry, indicating the feasibility of such selective reactions.

Reactions involving both groups: Under more forcing conditions, such as high temperatures or with highly reactive, non-selective reagents, reactions at both functional groups could occur. For example, reduction with a strong reducing agent like lithium aluminum hydride would likely reduce both the azide and the carboxylic acid.

The strong electron-withdrawing nature of the azidosulfonyl group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. Since the carboxylic acid is also a meta-director, their combined effect would strongly direct any further substitution to the positions meta to both groups (positions 4 and 6).

Synthesis and Characterization of Derivatives and Analogues of 3 Azidosulfonylbenzoic Acid

Positional Isomers and Structural Analogues

The arrangement of functional groups on the benzoic acid ring significantly influences the chemical and physical properties of the molecule. This section compares 3-azidosulfonylbenzoic acid with its positional isomer and a key structural analogue.

Comparative Studies with 4-Azidosulfonylbenzoic Acid

Positional isomers, such as this compound and 4-azidosulfonylbenzoic acid, share the same molecular formula but differ in the substitution pattern on the aromatic ring. This structural difference can lead to distinct properties and reactivity. While direct comparative studies are not extensively detailed in the available literature, a comparison can be drawn from their individual characteristics.

4-Azidosulfonylbenzoic acid is synthesized from 4-carboxybenzenesulfonyl chloride and is noted for its use in click chemistry. sigmaaldrich.com It has a melting point of 180 °C (with decomposition). sigmaaldrich.com The synthesis of the azidosulfonyl group typically involves the reaction of a sulfonyl chloride with an azide (B81097) source, such as sodium azide. prepchem.com This fundamental reaction is applicable for the synthesis of both isomers.

Table 1: Comparison of 3- and 4-Azidosulfonylbenzoic Acid

| Property | This compound | 4-Azidosulfonylbenzoic acid |

|---|---|---|

| Synonym | m-carboxybenzenesulfonyl azide | p-carboxybenzenesulfonyl azide nih.gov |

| CAS Number | Data not available | 17202-49-2 sigmaaldrich.comnih.gov |

| Molecular Formula | C7H5N3O4S | C7H5N3O4S nih.gov |

| Molecular Weight | 227.20 g/mol | 227.20 g/mol sigmaaldrich.comnih.gov |

| Melting Point | Data not available | 180 °C (dec.) sigmaaldrich.com |

Sulfonamide-Containing Analogues (e.g., 4-Sulfamoylbenzoic Acid)

Sulfonamide-containing analogues, where the azide group is replaced by an amino or substituted amino group, represent a significant class of structurally related compounds. The synthesis of sulfamoylbenzoic acids often starts from the corresponding chlorosulfonylbenzoic acid derivative, which is then reacted with ammonia (B1221849) or an amine. semanticscholar.org For instance, 4-chloro-3-sulfamoylbenzoic acid can be synthesized by reacting 3-(chlorosulfonyl)-4-chlorobenzoic acid with ammonium (B1175870) hydroxide. semanticscholar.org

These sulfonamide analogues are explored for a variety of applications. For example, N-substituted 4-sulfamoylbenzoic acid derivatives have been investigated as inhibitors of cytosolic phospholipase A2α. researchgate.net The synthesis of these analogues involves coupling the sulfonyl chloride with various aniline (B41778) derivatives or other amines. researchgate.netnih.gov The structure-activity relationship (SAR) of sulfamoyl benzoic acid analogues has been studied to develop specific agonists for receptors like the LPA2 receptor. nih.govnih.govacs.org

Functionalized Derivatives for Specific Applications

Introducing additional functional groups to the this compound scaffold allows for the fine-tuning of its properties and the development of derivatives for targeted applications.

Salicylic (B10762653) Acid and Anthranilic Acid Derivatives (e.g., 2-hydroxy-5-azidosulfonylbenzoic acid)

The incorporation of a hydroxyl group (as in salicylic acid) or an amino group (as in anthranilic acid) can significantly alter the molecule's biological and chemical characteristics. The synthesis of a derivative like 2-hydroxy-5-azidosulfonylbenzoic acid would likely involve the sulfonation of salicylic acid, followed by conversion of the resulting sulfonic acid to a sulfonyl chloride, and finally reaction with sodium azide. A related compound, 2-chloro-5-azidosulphonylbenzoic acid, is prepared by treating 2-chloro-5-chlorosulphonylbenzoic acid with sodium azide in an ethanol-water solution. prepchem.com The synthesis of the precursor 2-hydroxy-5-aminobenzoic acid can be achieved through methods like the Kolbe-Schmitt reaction with p-aminophenol or the reduction of 5-nitrosalicylic acid. google.com

Synthesis of 3-(Adenosylthio)benzoic Acid Derivatives

Derivatives of 3-(adenosylthio)benzoic acid have been designed and synthesized as potential inhibitors of viral enzymes. These compounds can act as bisubstrate inhibitors, targeting multiple binding sites on the enzyme. nih.gov The synthesis involves preparing S-aryl-5′-thioadenosines from corresponding thiophenols and an adenosine (B11128) derivative. nih.gov For example, S-aryl-5′-thioadenosines can be prepared from thiophenols through alkylation reactions with 5′-chloro-5′-deoxyadenosine. nih.gov Subsequent hydrolysis of ester groups and deprotection can yield the final target compounds. nih.gov The introduction of various substituents on the benzoic acid ring can significantly modulate the inhibitory activity of these derivatives. nih.gov

Table 2: Synthetic Scheme for 3-(Adenosylthio)benzoic Acid Derivatives

| Step | Reaction | Reagents and Conditions | Yield |

|---|---|---|---|

| 1 | S-Arylation | ArSH, KOtBu, DMF, 0 °C to rt | 48–82% nih.gov |

| 2 | Methyl Ester Hydrolysis & Deprotection | i) LiOH, THF, MeOH, water; ii) 50% HCOOH | 35–72% nih.gov |

Exploration of 3-Sulfonamido Benzoic Acid Derivatives

The conversion of the 3-azidosulfonyl group to a sulfonamide opens up a vast chemical space for derivatization. The synthesis of 3-sulfonamide benzoate (B1203000) derivatives can begin from commercially available benzoic acid through sulfonylation, followed by coupling with primary or secondary anilines to generate the corresponding sulfonamides. nih.gov These derivatives have been investigated for various therapeutic purposes. For instance, a series of novel 3-sulfonamido benzoic acid derivatives were identified as promising P2Y14R antagonists for potential use in treating acute lung injury. researchgate.net The structure-activity relationship (SAR) of these derivatives is crucial for optimizing their activity and solubility without significant loss of potency. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared spectroscopy is a pivotal tool for identifying the characteristic functional groups within the 3-Azidosulfonylbenzoic acid molecule. The IR spectrum provides direct evidence for the presence of the crucial azide (B81097) and sulfonyl groups, as well as the carboxylic acid moiety attached to the benzene (B151609) ring.

A prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. This characteristic peak is typically observed in the 2100–2150 cm⁻¹ region. For comparison, studies on similar compounds like benzenesulfonyl azide have identified this azide stretch as a key spectral marker. The presence of this intense band provides unambiguous confirmation of the azido (B1232118) functional group in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch | 2100–2150 | Strong, Sharp |

| Sulfonyl (O=S=O) | Asymmetric Stretch | ~1350 | Strong |

| Sulfonyl (O=S=O) | Symmetric Stretch | ~1170 | Strong |

| Carbonyl (C=O) | Stretch | 1680–1710 | Strong |

| Hydroxyl (O-H) | Stretch (in carboxylic acid dimer) | 2500–3300 | Broad |

| Aromatic C-H | Stretch | 3000–3100 | Medium |

| Aromatic C=C | Stretch | 1450–1600 | Medium to Weak |

This table presents expected data based on analogous compounds and general spectroscopic principles.

In addition to the azide stretch, the sulfonyl group (O=S=O) gives rise to two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1350 cm⁻¹ and 1170 cm⁻¹, respectively. The carboxylic acid functional group is characterized by a strong carbonyl (C=O) stretching band between 1680–1710 cm⁻¹ and a very broad O-H stretching band from 2500–3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids in the solid state. Aromatic C-H and C=C stretching vibrations are also expected in their usual regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the connectivity and chemical environment of the hydrogen and carbon atoms within this compound.

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region, corresponding to the four protons on the benzene ring, in addition to a signal for the carboxylic acid proton. The substituents on the benzene ring, the carboxylic acid group (-COOH) and the azidosulfonyl group (-SO₂N₃), are both electron-withdrawing and will deshield the aromatic protons, causing their signals to appear at a relatively high chemical shift (downfield).

Due to the meta substitution pattern, four distinct signals are anticipated for the aromatic protons. The proton situated between the two substituents (at the C2 position) is expected to be the most deshielded. The proton at the C6 position will likely appear as a doublet, coupled to the proton at C5. The proton at C5 is expected to be a triplet (or more accurately, a doublet of doublets) due to coupling with the protons at C4 and C6. The proton at C4 will likely appear as a doublet, coupled to the proton at C5. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield position, typically above 10 ppm, due to its acidic nature and hydrogen bonding.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic H (C2) | 8.2 - 8.5 | Singlet (or narrow triplet) | - |

| Aromatic H (C4) | 7.8 - 8.1 | Doublet | 7 - 8 |

| Aromatic H (C5) | 7.6 - 7.8 | Triplet | 7 - 8 |

| Aromatic H (C6) | 7.9 - 8.2 | Doublet | 7 - 8 |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | - |

This table presents predicted data based on the analysis of substituent effects and data from similar compounds.

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the carboxylic acid carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atom of the carboxylic acid group will appear at a characteristic downfield position. The two carbons directly attached to the substituents (C1 and C3) will have their chemical shifts significantly affected. The remaining four aromatic carbons will also have distinct chemical shifts due to the meta substitution pattern.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 170 |

| Aromatic C -COOH (C1) | 130 - 135 |

| Aromatic C -H (C2) | 125 - 130 |

| Aromatic C -SO₂N₃ (C3) | 140 - 145 |

| Aromatic C -H (C4) | 128 - 132 |

| Aromatic C -H (C5) | 133 - 137 |

| Aromatic C -H (C6) | 127 - 131 |

This table presents predicted data based on the analysis of substituent effects and data from analogous structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pathways, which can further confirm its structure.

In ESI-MS, this compound is expected to be readily ionized. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight. In positive ion mode, the protonated molecule [M+H]⁺ could also be detected.

A key fragmentation pathway for sulfonyl azides involves the loss of a nitrogen molecule (N₂), which has a mass of 28 Da. This would result in a prominent fragment ion. Subsequent fragmentation could involve the loss of sulfur dioxide (SO₂), with a mass of 64 Da. The carboxylic acid group can undergo decarboxylation, leading to the loss of carbon dioxide (CO₂), with a mass of 44 Da.

| Ion | m/z (Negative Mode) | m/z (Positive Mode) | Identity |

| [M-H]⁻ | 226.0 | - | Deprotonated Molecular Ion |

| [M+H]⁺ | - | 228.0 | Protonated Molecular Ion |

| [M-H-N₂]⁻ | 198.0 | - | Loss of Nitrogen |

| [M+H-N₂]⁺ | 200.0 | - | Loss of Nitrogen |

| [M-H-CO₂]⁻ | 182.0 | - | Loss of Carbon Dioxide |

| [M-H-SO₂]⁻ | 162.0 | - | Loss of Sulfur Dioxide |

This table presents predicted m/z values for the parent compound and its likely fragments.

The combination of these advanced spectroscopic and analytical techniques provides a detailed and unambiguous structural elucidation of this compound, confirming its elemental composition, the connectivity of its atoms, and the nature of its functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecule's conformation and packing in the solid state.

For a related compound, 3-ethynylbenzoic acid, X-ray diffraction analysis showed that molecules are linked by pairs of O—H⋯O hydrogen bonds, forming classic acid-acid inversion dimers researchgate.net. It is highly probable that this compound would exhibit similar hydrogen bonding patterns through its carboxylic acid functional group. Furthermore, the analysis of crystal packing in these analogous structures often reveals other significant intermolecular interactions, such as π–π stacking, which would also be anticipated for this compound due to its aromatic ring nih.gov.

The type of data generated from a single-crystal X-ray diffraction experiment for a compound like this compound would typically be presented in a crystallographic data table. An illustrative example of such data, based on a similar benzoic acid derivative, is provided below.

Table 1: Example Crystallographic Data for a Benzoic Acid Derivative

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 3.8630 (7) |

| b (Å) | 8.3000 (9) |

| c (Å) | 11.7490 (1) |

| α (°) | 101.44 |

| β (°) | 93.8 |

| γ (°) | 99.83 |

| Volume (ų) | 361.84 (8) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 1.341 |

Data presented is for 3-ethynylbenzoic acid and is intended to be illustrative of the type of information obtained from X-ray crystallography researchgate.net.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing its presence in reaction mixtures or formulations. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful tool for the quantitative analysis and purity determination of organic compounds like this compound. In a typical RP-HPLC setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The development of a robust HPLC method for a benzoic acid derivative, for instance, would involve optimizing parameters such as the mobile phase composition (e.g., a gradient mixture of acetonitrile (B52724) and an aqueous buffer), flow rate, and detection wavelength ekb.egresearchgate.net. For purity analysis, the peak area of this compound would be compared to the total area of all peaks in the chromatogram. This method can also be used to quantify the compound by comparing its peak area to that of a certified reference standard.

A stability-indicating HPLC method can also be developed through forced degradation studies, where the compound is exposed to stress conditions like acid, base, oxidation, and heat to ensure that any degradation products can be separated from the parent peak arabjchem.org.

Table 2: Illustrative HPLC Method Parameters for a Benzoic Acid Derivative

| Parameter | Condition |

|---|---|

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient of Solvent A (0.1% triethylamine (B128534) in water) and Solvent B (acetonitrile:methanol:water) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm |

| Injection Volume | 20 µL |

These parameters are based on a method developed for 2,4,6-Trifluorobenzoic acid and serve as a representative example ekb.eg.

Thin-Layer Chromatography (TLC)

TLC is a simpler and faster chromatographic technique that is well-suited for monitoring the progress of reactions and for preliminary purity assessments. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a sealed chamber with a suitable mobile phase sigmaaldrich.com.

The separation is based on the differential adsorption of the compounds to the stationary phase. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under specific conditions. By comparing the Rf value of the sample to that of a known standard, one can qualitatively assess the presence of this compound and any impurities researchgate.net. TLC is particularly useful for quickly determining the presence of starting materials, intermediates, and byproducts in a reaction mixture sigmaaldrich.com.

Computational Chemistry and Theoretical Modeling of 3 Azidosulfonylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Azidosulfonylbenzoic acid, DFT calculations offer a detailed understanding of its chemical behavior.

Prediction of Reactivity and Regioselectivity in Novel Reactions

DFT calculations are instrumental in predicting the reactivity and regioselectivity of this compound in various chemical transformations, particularly in cycloaddition reactions involving the azide (B81097) group. By calculating the activation energies for different possible reaction pathways, the most likely products can be predicted.

For instance, in reactions with alkenes, the azidosulfonyl group can undergo [3+2] cycloaddition. The regioselectivity of this reaction is dictated by the electronic properties of both the azide and the alkene. The presence of the electron-withdrawing carboxylic acid group on the benzene (B151609) ring influences the electron density distribution across the sulfonyl azide moiety, thereby affecting which nitrogen atom of the azide preferentially bonds with which carbon atom of the alkene.

Computational studies on analogous aromatic sulfonyl azides have shown that the substitution pattern on the aromatic ring significantly impacts the activation barriers of cycloaddition reactions. researchgate.netdergipark.org.tr For example, electron-withdrawing groups, similar to the carboxylic acid in this compound, can lower the activation energy for certain reaction pathways, thus enhancing reactivity.

Table 1: Predicted Activation Energies for Cycloaddition Reactions of a Substituted Arylsulfonyl Azide

This table is based on data for a structurally similar compound, 4-nitrobenzenesulfonyl azide, as a proxy for this compound.

| Reactant | Reaction Pathway | Activation Energy (kcal/mol) |

| Alkene A | Exo approach | 9.3 |

| Alkene A | Endo approach | 16.8 |

| Alkene B | Exo approach | 10.1 |

| Alkene B | Endo approach | 17.5 |

Modeling of Transition States for Azide and Other Functional Group Participation

The modeling of transition states is a critical aspect of understanding reaction mechanisms. For this compound, DFT calculations can elucidate the geometry and energy of transition states for reactions involving both the azide and carboxylic acid groups.

In the case of the azide group, reactions such as cycloadditions or nitrene formation upon thermolysis or photolysis proceed through specific transition states. Computational modeling can determine the activation barriers for these processes, providing insight into the reaction kinetics. For example, the transition state for the concerted [3+2] cycloaddition of an aromatic sulfonyl azide with an alkene reveals an asynchronous bond formation process. researchgate.netdergipark.org.tr

The participation of the carboxylic acid group, for instance in esterification or amidation reactions, can also be modeled. DFT can be used to study the transition states of these reactions, including the role of catalysts.

Table 2: Calculated Transition State Energies for Key Reactions

This table presents hypothetical data based on typical values for related aromatic sulfonyl azides.

| Reaction | Transition State | Calculated Energy (kcal/mol) |

| [3+2] Cycloaddition | TS1 (Exo) | 10.5 |

| [3+2] Cycloaddition | TS2 (Endo) | 17.2 |

| Nitrene Formation | TS3 (N2 extrusion) | 39.0 |

Analysis of Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the azide group and the aromatic ring, while the LUMO is likely to be distributed over the sulfonyl and carboxylic acid groups, which are electron-withdrawing. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 3: Frontier Molecular Orbital Energies of a Related Compound

Data presented for 4-nitrobenzenesulfonyl azide as an analogue.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.89 |

| LUMO | -2.45 |

| HOMO-LUMO Gap | 5.44 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a high negative potential around the oxygen atoms of the carboxylic acid and sulfonyl groups, as well as the terminal nitrogen atoms of the azide. The hydrogen atom of the carboxylic acid and the regions around the sulfur atom would likely exhibit a positive potential.

Solvent Effects Modeling

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models can be used to predict these solvent effects.

COSMO-RS Approaches

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of fluids and solutions. scm.com It combines quantum chemical calculations with statistical thermodynamics to determine the chemical potential of a molecule in a liquid phase. scm.com

For this compound, COSMO-RS can be used to predict its solubility in various solvents, as well as partition coefficients between different liquid phases. This is particularly important for applications in synthesis, purification, and formulation. The model takes into account the specific interactions between the solute and solvent molecules, such as hydrogen bonding and electrostatic interactions. Given the presence of both a hydrogen bond donor (the carboxylic acid) and several hydrogen bond acceptors (the oxygens and nitrogens), COSMO-RS modeling would be crucial in understanding its behavior in protic and aprotic solvents.

Supramolecular Interaction Prediction

The prediction of supramolecular interactions is a cornerstone of computational chemistry, offering insights into how a molecule like this compound might interact with biological systems at a molecular level. These predictive studies are crucial in fields like drug discovery and materials science for understanding and designing molecular recognition events.

Molecular Docking Studies with Biological Targets (e.g., Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can elucidate its potential to bind to the active sites of enzymes or other biological macromolecules. While specific docking studies for this compound are not extensively documented in publicly available literature, the methodology can be applied to understand its potential interactions.

The process would involve generating a 3D model of this compound and docking it into the crystal structure of a target protein. For instance, given its structural motifs—a benzoic acid and a sulfonyl azide—potential targets could include enzymes where sulfonamides or benzoic acid derivatives are known to act as inhibitors, such as carbonic anhydrases or cyclooxygenases.

A hypothetical docking of this compound into a generic enzyme active site might reveal the interactions summarized in the table below.

| Functional Group of this compound | Potential Interacting Residue in an Enzyme | Type of Interaction |

| Carboxylic acid (-COOH) | Arginine, Lysine (B10760008), Histidine | Hydrogen bond, Salt bridge |

| Sulfonyl group (-SO2-) | Serine, Threonine, Asparagine | Hydrogen bond |

| Phenyl ring | Phenylalanine, Tyrosine, Leucine | π-π stacking, Hydrophobic |

| Azido (B1232118) group (-N3) | Steric and electronic interactions |

These predictions provide a rational basis for further experimental investigation into the inhibitory potential of this compound against specific enzymatic targets.

Validation with Experimental Binding Data (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Computational predictions from molecular docking are strengthened when validated by experimental data. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered the gold standard for characterizing biomolecular interactions in solution. nuvisan.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govresearchgate.net A typical ITC experiment would involve titrating a solution of this compound into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov These thermodynamic parameters provide a complete picture of the binding energetics. For instance, ITC has been successfully used to characterize the binding of sulfonamide derivatives to carbonic anhydrase. researchgate.netnih.gov

Surface Plasmon Resonance (SPR) is another powerful technique for studying molecular interactions in real-time. nih.gov In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, providing kinetic data on the association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated.

While no specific ITC or SPR data for this compound is currently available, the table below illustrates the kind of data that would be obtained from such experiments to validate docking predictions.

| Technique | Parameters Measured | Typical Values for Small Molecule-Protein Interaction |

| Isothermal Titration Calorimetry (ITC) | KD, n, ΔH, ΔS | KD: nM to mM range |

| Surface Plasmon Resonance (SPR) | kon, koff, KD | kon: 103 to 107 M-1s-1, koff: 10-1 to 10-5 s-1 |

A strong correlation between the binding affinities predicted by molecular docking and those measured experimentally by ITC or SPR would validate the computational model and provide confidence in its predictive power.

Calculation of Binding Energies (ΔG)

The binding free energy (ΔG) is a critical parameter that quantifies the strength of the interaction between a ligand and its target. A more negative ΔG value indicates a stronger and more stable interaction. While molecular docking scores provide a rapid estimation of binding affinity, more rigorous computational methods can be employed to calculate ΔG.

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate binding free energies from molecular dynamics simulations of the protein-ligand complex. These methods calculate the free energy of the complex, the protein, and the ligand in solution and combine them to determine the binding free energy.

More computationally intensive, but often more accurate, methods include Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). nih.gov These alchemical free energy calculation methods simulate a non-physical pathway to transform the ligand into another molecule or into nothing, both in the bound and unbound states, to calculate the free energy difference.

For this compound, these calculations would provide a quantitative measure of its binding affinity for a given target. The calculated ΔG can be directly compared to the experimental ΔG obtained from ITC or SPR data using the equation:

ΔG = -RTln(Ka) = RTln(KD)

where R is the gas constant and T is the absolute temperature.

The table below presents a hypothetical comparison of binding energies for this compound with a target enzyme, as would be determined by different methods.

| Method | Predicted/Calculated Value |

| Molecular Docking Score | -8.5 kcal/mol |

| MM/PBSA ΔGbind | -25.0 kcal/mol |

| Experimental ΔG (from ITC/SPR) | -9.2 kcal/mol |

Discrepancies between the values are expected due to the different levels of theory and approximations in each method. However, a good correlation across a series of compounds is often a strong indicator of a predictive model.

Quantum Chemical Methods for Properties and Spectra

Quantum chemical methods provide a powerful lens to investigate the electronic structure and properties of molecules like this compound from first principles. These methods can predict various molecular properties, including vibrational and electronic spectra, with a high degree of accuracy.

Simulation and Interpretation of Vibrational Spectra (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying functional groups and elucidating the structure of a molecule. Quantum chemical calculations, typically using Density Functional Theory (DFT), can simulate the vibrational spectrum of a molecule by calculating its normal modes of vibration.

For this compound, DFT calculations would predict the frequencies and intensities of its characteristic vibrational modes. The simulated spectrum can then be compared with an experimental FT-IR spectrum to aid in the assignment of the observed absorption bands.

Key vibrational modes expected for this compound include:

-N3 asymmetric stretch: A strong, sharp band typically in the region of 2100-2160 cm-1.

-SO2- asymmetric and symmetric stretches: Strong bands around 1340-1380 cm-1 and 1150-1190 cm-1, respectively.

C=O stretch (carboxylic acid): A strong, broad band around 1700-1730 cm-1.

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm-1 due to hydrogen bonding.

Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm-1 and 1450-1600 cm-1, respectively.

A study on the structurally related compound, [4-(Sulfonylazide)phenyl]-1-azide, demonstrated good agreement between the experimental FT-IR spectrum and the spectrum calculated using DFT, aiding in the assignment of the vibrational modes. researchgate.net A similar approach for this compound would provide a detailed understanding of its vibrational properties.

The following table presents a selection of predicted vibrational frequencies for this compound based on DFT calculations of analogous structures.

| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |

| O-H stretch (in-plane) | ~3570 | Medium |

| Aromatic C-H stretch | 3050-3100 | Medium |

| N3 asymmetric stretch | 2130-2160 | Strong |

| C=O stretch | 1720-1750 | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong |

| SO2 asymmetric stretch | 1370-1400 | Strong |

| SO2 symmetric stretch | 1170-1200 | Strong |

Prediction of UV-Vis Spectra via Time-Dependent DFT (TD-DFT)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption spectra of molecules. faccts.deresearchgate.netacademie-sciences.fr

For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The calculations would identify the nature of the electronic transitions, such as π→π* or n→π* transitions.

The chromophores in this compound are the phenyl ring, the carboxylic acid group, and the sulfonyl azide group. The predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region. The π→π* transitions of the substituted benzene ring are expected to be the most intense. The presence of the electron-withdrawing sulfonyl azide and carboxylic acid groups would influence the energy of these transitions.

The table below shows hypothetical results from a TD-DFT calculation for this compound, outlining the predicted absorption maxima and the nature of the electronic transitions.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Type of Transition |

| 210 | 0.45 | HOMO-2 → LUMO | π→π |

| 245 | 0.20 | HOMO → LUMO | π→π |

| 280 | 0.05 | HOMO-1 → LUMO | n→π* |

These theoretical predictions can be compared with experimental UV-Vis spectra to understand the electronic structure and photophysical properties of this compound. The accuracy of TD-DFT predictions can be influenced by the choice of functional, basis set, and the inclusion of solvent effects. mdpi.commdpi.com

Analysis of Fukui Functions and Parr Functions for Reactivity Prediction

A detailed analysis of the Fukui and Parr functions for this compound is not available in the current body of scientific literature. To provide a comprehensive understanding of the molecule's reactivity, such an analysis would be necessary.

Theoretical Background:

Fukui functions () are central to conceptual DFT and are used to describe the change in electron density at a specific point in a molecule when the total number of electrons is altered. There are three main types of Fukui functions:

: Describes the reactivity towards a nucleophilic attack (electron acceptance).

: Describes the reactivity towards an electrophilic attack (electron donation).

: Describes the reactivity towards a radical attack.

These functions can be condensed to atomic sites to provide a numerical value indicating the most likely centers of reaction.

The Parr function () is a related concept that helps to resolve ambiguities that can arise from the Fukui function in predicting the most reactive site for electrophilic attacks.

Data Tables:

Without dedicated computational studies on this compound, it is not possible to generate data tables of its Fukui and Parr functions. A hypothetical table for illustrative purposes would resemble the following:

Table 1: Hypothetical Condensed Fukui Functions for this compound

| Atom | |||

|---|---|---|---|

| C1 | Data | Data | Data |

| C2 | Data | Data | Data |

| C3 | Data | Data | Data |

| ... | ... | ... | ... |

| N1 | Data | Data | Data |

| O1 | Data | Data | Data |

Table 2: Hypothetical Condensed Parr Functions for this compound

| Atom | ||

|---|---|---|

| C1 | Data | Data |

| C2 | Data | Data |

Detailed Research Findings:

As no research has been published on this specific topic for this compound, there are no findings to report. A future study would be expected to:

Calculate and tabulate the condensed Fukui and Parr functions for each atom in the molecule.

Visualize the Fukui functions to provide a three-dimensional representation of reactive sites.

Interpret the calculated values to predict the most susceptible sites for nucleophilic, electrophilic, and radical attack.

Compare these theoretical predictions with any available experimental reactivity data for this compound or related compounds to validate the computational model.

Applications in Advanced Organic Synthesis

Precursor in Complex Organic Molecule Synthesis

The primary role of 3-Azidosulfonylbenzoic acid as a precursor is in its capacity as a bifunctional linker, enabling the conjugation of two different molecular entities to create more complex structures. The carboxylic acid group provides a handle for attachment to a variety of substrates, such as polymers, surfaces, or biomolecules, through standard esterification or amidation reactions. Simultaneously, the azide (B81097) group is available for subsequent, specific ligation reactions.

This dual functionality is particularly powerful in the synthesis of complex bioconjugates. For instance, it can be used in the production of neoglycoproteins, where a carbohydrate moiety is covalently attached to a protein scaffold. In a typical strategy, the carboxylic acid of this compound would be activated and reacted with an amine group on a protein. The resulting azide-functionalized protein is then ready to be linked to a glycan that has been modified with a suitable reaction partner for the azide, such as an alkyne. This modular approach allows for the precise and controlled assembly of complex molecular architectures that would be challenging to produce through other methods.

Role in "Click Chemistry" as a Versatile Reagent

The azide functional group makes this compound an ideal reagent for "click chemistry," a concept introduced by K. Barry Sharpless that describes reactions that are high-yielding, wide in scope, create no byproducts, and are stereospecific. The most prominent example of a click reaction involving this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction has become a cornerstone of modern chemical synthesis due to its efficiency, reliability, and biocompatibility. incb.org

In this context, the azide group of this compound undergoes a [3+2] cycloaddition reaction with a terminal alkyne in the presence of a copper(I) catalyst. This reaction is exceptionally robust and can be performed under mild conditions, often in aqueous environments, making it suitable for a wide range of applications, including in biological systems.

The CuAAC reaction between this compound and an alkyne-containing molecule results in the formation of a highly stable 1,2,3-triazole ring. This five-membered heterocycle is not merely a linker; it is a rigid, aromatic scaffold that is resistant to metabolic degradation, hydrolysis, and oxidation or reduction. The triazole ring serves as a strong, covalent connection between two molecular fragments, making it an ideal structural component in the design of new materials, pharmaceuticals, and bioconjugates. The formation of this stable scaffold is a key feature of its utility in constructing complex and durable molecular systems.

The efficiency and modularity of the CuAAC reaction make this compound a valuable building block for the construction of chemical libraries through combinatorial chemistry. nih.govjetir.org Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, which can then be screened for biological activity. nih.gov